molecular formula C12H11BrClNO B1624643 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one CAS No. 848170-40-1

6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one

Cat. No. B1624643
CAS RN: 848170-40-1
M. Wt: 300.58 g/mol
InChI Key: NRDNNMZUDYLFDL-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one (6-Bromo-3-CPQ) is a synthetic organic compound with a wide range of applications in the fields of synthetic organic chemistry, materials science, and drug discovery. 6-Bromo-3-CPQ is a highly versatile compound that has been used for a variety of purposes, including the synthesis of other organic compounds, the study of the mechanism of action of certain drugs, and the development of new materials and drugs. In

Scientific Research Applications

Antimicrobial and Antimalarial Agents

6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one derivatives have shown potential in the development of new antimicrobial and antimalarial agents. A study reported the synthesis of novel quinoline-based 1,2,3-triazoles demonstrating significant activity against various microorganisms and the malaria parasite P. falciparum (Parthasaradhi et al., 2015).

Synthesis and Chemical Properties

Research has focused on exploring the synthetic pathways and chemical properties of 6-bromo-quinolin-2-one derivatives. For instance, a study outlined the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, providing insights into the synthesis and potential applications of these compounds in medicinal chemistry (Wlodarczyk et al., 2011). Another investigation detailed the solvent- and catalyst-free synthesis of 6H-Chromeno[4,3-b]quinolin-6-ones, showcasing a green chemistry approach to the preparation of these heterocyclic compounds (Patra, 2021).

Antiproliferative Activities

Certain derivatives of 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, including non-small cell lung cancers and breast cancers. These compounds have shown promise as potential lead compounds for further development in cancer therapy (Tseng et al., 2013).

Molecular Structure Analysis

Studies have also focused on the molecular structure analysis of quinoline derivatives, employing techniques such as X-ray diffraction and density functional theory (DFT). These analyses provide valuable insights into the physicochemical properties and potential biological activities of these compounds (Zhou et al., 2022).

properties

IUPAC Name

6-bromo-3-(3-chloropropyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(16)15-11/h3-4,6-7H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDNNMZUDYLFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464527
Record name 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one

CAS RN

848170-40-1
Record name 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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